molecular formula C31H23N3O4S2 B2736019 N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394228-72-9

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2736019
CAS RN: 394228-72-9
M. Wt: 565.66
InChI Key: DNHOHENPXGZCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is highly expressed in cancer cells and plays a critical role in their survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Anticancer Activity

Several studies have explored derivatives of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide for their anticancer properties. For instance, Alafeefy et al. (2015) synthesized novel derivatives showing significant antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231, with some compounds exhibiting better potency than the standard drug CFM-1 (Alafeefy et al., 2015). Kumar et al. (2014) also reported on the synthesis of derivatives that displayed in vitro antimicrobial and anticancer activities, indicating a potential for development as therapeutic agents (Kumar et al., 2014).

Antimicrobial Activity

The search for new antimicrobial agents has led to the investigation of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide derivatives. One study synthesized a series of derivatives and evaluated their in vitro antimicrobial activities, finding some compounds to be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains including Candida albicans (Desai et al., 2013).

Neuroprotective and Antipsychotic Potential

Derivatives of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide have been studied for their neuroprotective and potential antipsychotic effects. Norman et al. (1996) explored substituted benzamides as potential atypical antipsychotic agents, evaluating their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).

Antiviral and Anti-Influenza Activity

Research into the antiviral applications of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide derivatives has yielded promising results. Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-influenza A virus activity, suggesting a potential role in treating viral infections (Hebishy et al., 2020).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O4S2/c35-28(23-12-5-2-6-13-23)29-27(22-10-3-1-4-11-22)32-31(39-29)33-30(36)24-15-17-25(18-16-24)40(37,38)34-20-19-21-9-7-8-14-26(21)34/h1-18H,19-20H2,(H,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHOHENPXGZCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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